![molecular formula C17H18N2O2 B7457468 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. In
Mecanismo De Acción
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide is believed to exert its pharmacological effects through the modulation of the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are responsible for regulating neuronal excitability. This leads to a decrease in the release of excitatory neurotransmitters, resulting in a reduction in pain and seizure activity.
Biochemical and Physiological Effects
This compound has been found to have a positive effect on various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for promoting inflammation. This compound has also been found to increase the levels of antioxidant enzymes, which help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide for lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental protocols.
Direcciones Futuras
There are several future directions for the study of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide. One potential area of research is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the role of this compound in modulating the immune system and its potential use in the treatment of autoimmune diseases warrants further investigation.
Conclusion
In conclusion, this compound is a promising compound with potential pharmacological properties for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-amino-N-methylbenzamide. The product is then treated with methyl isocyanate to obtain this compound.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also shown promising results in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propiedades
IUPAC Name |
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-7-8-14(9-12(11)2)17(21)19-15-6-4-5-13(10-15)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTCEUCMKWLGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

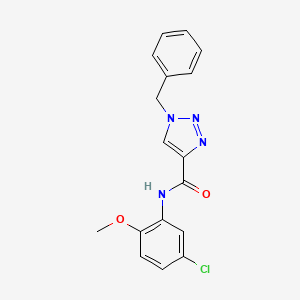
![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
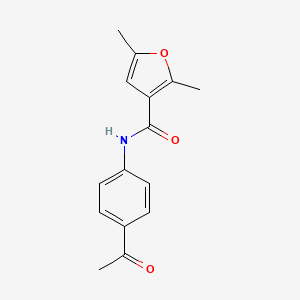

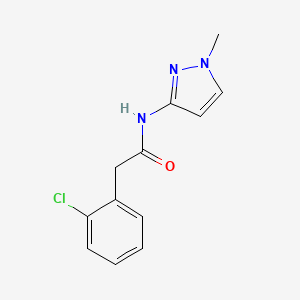
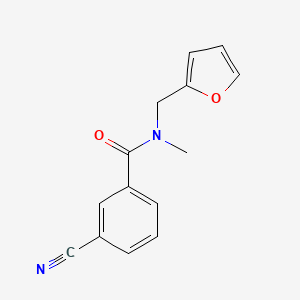

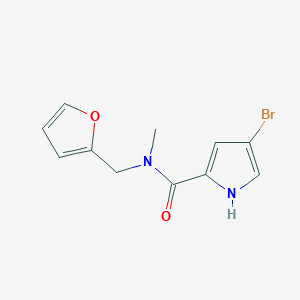
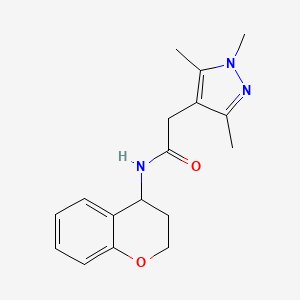

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
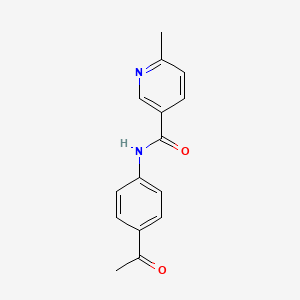
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)